molecular formula C14H12BrF B14034209 4-Bromo-4'-fluoro-2,2'-dimethyl-1,1'-biphenyl

4-Bromo-4'-fluoro-2,2'-dimethyl-1,1'-biphenyl

Cat. No.: B14034209
M. Wt: 279.15 g/mol
InChI Key: MAIWNNNUUJSGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with bromine and fluorine substituents at the 4 and 4’ positions, respectively, and methyl groups at the 2 and 2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as dioxane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can introduce various functional groups onto the biphenyl rings, while oxidation and reduction can modify the existing substituents.

Scientific Research Applications

4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine substituents, which can stabilize reaction intermediates and facilitate various transformations. In biological systems, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and fluorine substituents, as well as the methyl groups at the 2 and 2’ positions. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H12BrF

Molecular Weight

279.15 g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzene

InChI

InChI=1S/C14H12BrF/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3

InChI Key

MAIWNNNUUJSGKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.